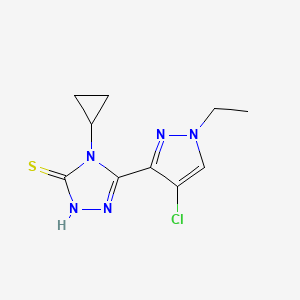![molecular formula C24H24N2O4 B2808863 2-ethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide CAS No. 923081-06-5](/img/structure/B2808863.png)
2-ethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-ethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide” is a complex organic molecule. It contains several functional groups, including an ether group, a carboxamide group, and a pyrrolidinone group . The molecule has a molecular formula of C24H24N2O4 and a molecular weight of 404.466.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a large number of atoms. The pyrrolidine ring in the structure contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis and Characterization
Naphthalene derivatives have been synthesized and characterized for their unique structural properties. For instance, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized, showcasing the diverse structural modifications possible with naphthalene-related compounds. These compounds, including N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, were characterized using various spectroscopic techniques, highlighting their potential for further chemical analysis and applications (Özer et al., 2009).
Biological Evaluation
Several naphthalene-based compounds have been synthesized and biologically evaluated, revealing their potential in medicinal chemistry. For example, a series of N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid demonstrated antibacterial and antimycobacterial activity, some surpassing the standard drugs in efficacy. These findings indicate the significant therapeutic potential of naphthalene derivatives in treating infectious diseases (Goněc et al., 2015).
Chemical Ligand and Catalysis
Naphthalene derivatives have been explored as ligands and catalysts in chemical reactions. For instance, an amide derived from naphthalene has been identified as a powerful ligand for Cu-catalyzed coupling reactions, demonstrating the role of naphthalene derivatives in facilitating complex chemical processes (Ma et al., 2017).
Photophysical Properties
Studies on the interaction of naphthalene derivatives with bovine serum albumin (BSA) reveal their photophysical properties. For instance, derivatives like 2-(1-(naphthale-1-ylimino)ethyl)phenol showed interactions with BSA, which were studied using fluorescence spectral data, providing insights into the binding mechanisms and photophysical behaviors of these compounds (Ghosh et al., 2016).
Properties
IUPAC Name |
2-ethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-3-30-21-12-10-16-7-4-5-8-18(16)23(21)24(28)25-17-11-13-20(29-2)19(15-17)26-14-6-9-22(26)27/h4-5,7-8,10-13,15H,3,6,9,14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLDNTBNNWDNFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=C(C=C3)OC)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-methyl-4-oxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2808783.png)
![Methyl 4-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2808784.png)
![Methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2808785.png)
![2-(9-bromo-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2808786.png)
![2-(5-{[(2,4-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile](/img/structure/B2808788.png)
![2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2808789.png)

![4-[4,7-Dimethyl-2-[(3-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2808794.png)

![1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2808797.png)



